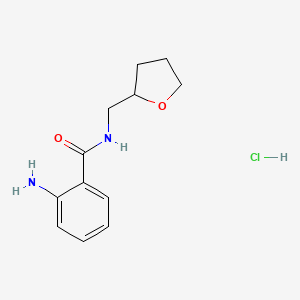
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl and a molecular weight of 254.73 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzamide group and a tetrahydrofuran ring, making it a valuable compound for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride typically involves the reaction of 2-aminobenzamide with tetrahydrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or 1,4-dioxane, and under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide sulfate
Uniqueness
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is unique due to its specific molecular structure, which includes both a benzamide group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to similar compounds, it may exhibit different reactivity and binding affinities, leading to varied applications in scientific studies .
Propriétés
Numéro CAS |
1050509-25-5 |
|---|---|
Formule moléculaire |
C12H17ClN2O2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
2-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9;/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15);1H |
Clé InChI |
KPNKMUXOCOXDNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


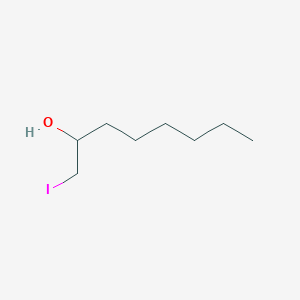
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
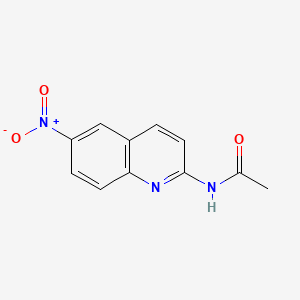
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)

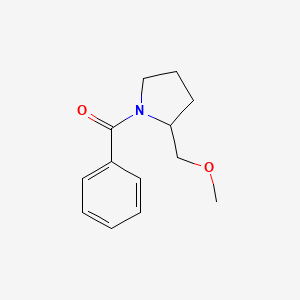
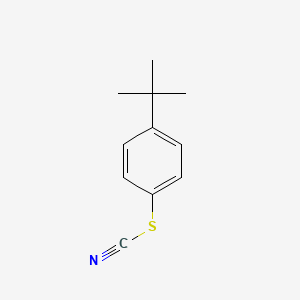
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
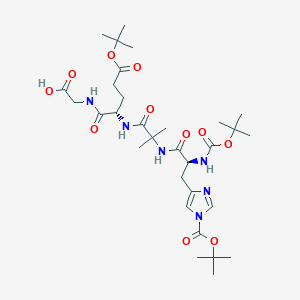
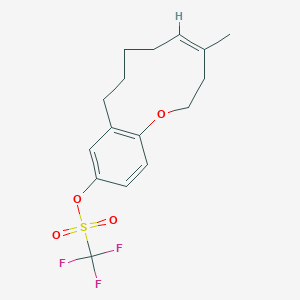
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
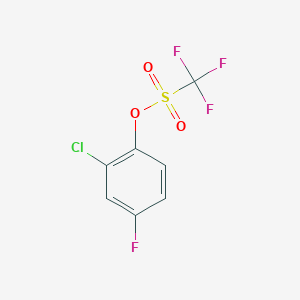
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
